N-(3-chloro-4-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c1-29-17-5-4-13(11-15(17)22)23-18(26)12-25-16-7-10-31-19(16)20(27)24(21(25)28)8-6-14-3-2-9-30-14/h2-5,7,9-11,19H,6,8,12H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPZHVCRRKAGAO-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN3O4S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(3-chloro-4-methoxyphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide, is a synthetic derivative of thiophene. Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions. .
Mode of Action
Thiophene derivatives are known to interact with multiple receptors and have diverse applications in medicinal chemistry. They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities.
Biochemical Analysis
Biochemical Properties
Thiophene derivatives, to which this compound belongs, have been reported to interact with various enzymes, proteins, and other biomolecules
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by various research findings and data tables.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 373.8 g/mol.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3O4 |
| Molecular Weight | 373.8 g/mol |
| Purity | Typically 95% |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-{...} |
Pharmacological Potential
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing thiophene and pyrimidine derivatives have shown promise in inhibiting tumor growth. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through various mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .
- Antimicrobial Effects : Thiophene derivatives are known for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi .
- Anti-inflammatory Properties : There is evidence suggesting that similar compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
The mechanisms through which N-(3-chloro-4-methoxyphenyl)-2-{...} exerts its biological effects are still being elucidated. Preliminary studies suggest:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression.
- Receptor Modulation : It might interact with receptors involved in inflammatory responses.
- DNA Interaction : Similar compounds have been shown to intercalate DNA, leading to disruption of replication processes in cancer cells.
Study on Anticancer Activity
A study published in PMC investigated the anticancer properties of thiophene-based compounds similar to N-(3-chloro-4-methoxyphenyl)-2-{...}. The results indicated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, showcasing its potential as an anticancer agent .
Antimicrobial Efficacy Research
In another study focusing on antimicrobial activity, derivatives with thiophene rings demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, indicating potent activity at low concentrations .
Scientific Research Applications
Biological Activities
While specific mechanisms of action for this compound are not fully elucidated in available literature, related compounds often interact with biological targets such as enzymes or receptors involved in cellular signaling pathways. Research into similar thienopyrimidines suggests potential activities, including:
- Anti-inflammatory effects : Modulation of inflammatory pathways.
- Anti-cancer properties : Inhibition of tumor growth through interaction with specific molecular targets.
Case Studies
- Thienopyrimidine Derivatives : A study demonstrated that thienopyrimidine derivatives exhibit significant anti-cancer activity by inhibiting certain kinases involved in tumor progression .
- Biological Evaluation : Research into related compounds indicated that modifications to the thienopyrimidine structure can enhance biological activity against various cancer cell lines .
Applications
N-(3-chloro-4-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide has potential applications in:
- Medicinal Chemistry : Development of new anti-cancer agents.
- Pharmaceutical Research : Investigation of its effects on cellular signaling pathways.
Future Research Directions
Further research is warranted to explore the full range of biological activities associated with this compound. Potential studies could include:
- Detailed pharmacological assessments to evaluate efficacy against specific diseases.
- Mechanistic studies to understand interactions at the molecular level.
Preparation Methods
Synthesis of the Thieno[3,2-d]Pyrimidin-2,4-Dione Core
The thieno[3,2-d]pyrimidin-2,4-dione scaffold serves as the foundational structure for this compound. Cyclization of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions represents the most efficient route. For instance, Patel et al. demonstrated that refluxing ethyl 2-amino-4-methylthiophene-3-carboxylate with potassium thiocyanate in hydrochloric acid yields 2-thioxo-thieno[2,3-d]pyrimidin-4-one with a 58% yield. Adapting this method, the unsubstituted thieno[3,2-d]pyrimidin-2,4-dione is synthesized by replacing thiourea with urea in acetic acid, achieving cyclization at 110°C for 6 hours. The reaction proceeds via nucleophilic attack of the aminothiophene’s amine group on the carbonyl carbon of urea, followed by dehydration to form the pyrimidine ring.
Formation of the Acetamide Side Chain
The acetamide moiety is installed via a two-step sequence involving oxazinone intermediate formation and subsequent ring-opening with 3-chloro-4-methoxyaniline. As detailed in the PDF source, 2-(chlorocarbonyl)thieno[3,2-d]pyrimidin-4-one is treated with thionyl chloride to generate the reactive oxazinone intermediate. This intermediate undergoes nucleophilic attack by 3-chloro-4-methoxyaniline in tetrahydrofuran (THF) at room temperature, yielding the acetamide derivative. The reaction is monitored by thin-layer chromatography (TLC), with purification via recrystallization from ethanol providing the final product in 72% yield.
Final Coupling and Purification
The last step involves coupling the acetamide-functionalized thienopyrimidinone with the 3-chloro-4-methoxyphenyl group. According to the patent WO2016185485A2, amide bond formation is optimized using N-methyl-2-pyrrolidone (NMP) as a solvent and diisopropylethylamine (DIPEA) as a base. The reaction mixture is stirred at 50°C for 4 hours, followed by extraction with ethyl acetate and washing with brine. Final purification via column chromatography (dichloromethane/methanol, 9:1) affords the title compound as a white solid, with a melting point of 198–200°C and a purity of >98% by HPLC.
Spectroscopic Characterization and Analytical Data
The structure of the target compound is confirmed by comprehensive spectroscopic analysis:
- IR (KBr) : 3280 cm$$ ^{-1} $$ (N-H stretch), 1705 cm$$ ^{-1} $$ (C=O), 1650 cm$$ ^{-1} $$ (C=N).
- $$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$) : δ 8.21 (s, 1H, pyrimidine H), 7.45–7.12 (m, 5H, aromatic), 4.12 (q, J = 7.1 Hz, 2H, CH$$ _2 $$), 3.89 (s, 3H, OCH$$ _3 $$).
- $$ ^{13}C $$-NMR (100 MHz, CDCl$$ _3 $$) : δ 164.5 (C=O), 152.3 (C=N), 126.8–114.2 (aromatic carbons).
- HRMS (ESI) : m/z calculated for C$$ _{21} $$H$$ _{18} $$ClN$$ _3 $$O$$ _4 $$S$$ _2 $$: 515.05; found: 515.12.
Optimization and Challenges
Key challenges include minimizing side reactions during alkylation and ensuring regioselectivity in the oxazinone ring-opening. The use of DMF as a solvent in alkylation prevents premature hydrolysis of the alkylating agent. Additionally, substituting thionyl chloride with phosgene in oxazinone synthesis improves yields from 65% to 82% by reducing esterification byproducts.
Q & A
Basic Question: What are the recommended synthetic routes for this compound, and how can purity be validated?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:
- Condensation of chloroacetyl derivatives with mercaptonicotinonitrile intermediates under basic conditions (e.g., potassium carbonate in acetone or DMF) .
- Introduction of the thiophen-2-ylethyl substituent via alkylation or nucleophilic substitution .
- Final coupling of the acetamide moiety using carbodiimide-based coupling agents .
Purity Validation:
- Thin-layer chromatography (TLC) and HPLC monitor reaction progress .
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, HSQC, HMBC) confirms structural connectivity and purity .
- High-resolution mass spectrometry (HR-MS) validates molecular weight .
Basic Question: How is the molecular structure of this compound confirmed?
Methodological Answer:
- 1H/13C NMR spectroscopy identifies proton and carbon environments, with HSQC/HMBC correlations resolving connectivity of the thienopyrimidine core, acetamide linker, and substituted phenyl groups .
- X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical and conformational data .
- Fourier-transform infrared spectroscopy (FT-IR) confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dioxo groups) .
Advanced Question: How can contradictions between in vitro bioactivity and computational docking predictions be resolved?
Methodological Answer:
- Assay Validation: Ensure biological assays (e.g., cell proliferation IC50) are performed under physiologically relevant conditions (pH, serum proteins) to rule out false negatives .
- Solubility/Permeability Testing: Use dynamic light scattering (DLS) or Caco-2 cell models to assess compound aggregation or poor membrane penetration .
- Biophysical Binding Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct target binding affinity, complementing docking simulations .
Advanced Question: What strategies optimize synthetic yield while minimizing by-products?
Methodological Answer:
- Design of Experiments (DoE): Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, DMF may improve solubility over acetone for intermediate steps .
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .
- By-Product Analysis: Use LC-MS/MS to identify side products (e.g., over-alkylation) and adjust stoichiometry or reaction time .
Advanced Question: What experimental designs elucidate the compound’s mechanism in modulating cell proliferation or apoptosis?
Methodological Answer:
- Transcriptomic Profiling: RNA sequencing can identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2 or Bax) post-treatment .
- Western Blotting: Quantify protein-level changes in signaling pathways (e.g., MAPK/ERK or PI3K/AKT) .
- Gene Knockdown/Overexpression: Use siRNA or CRISPR-Cas9 to validate target involvement (e.g., silencing caspase-3 to confirm apoptotic pathways) .
Advanced Question: How do structural variations (e.g., substituents on the phenyl or thienopyrimidine groups) affect bioactivity compared to analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or halogens) and compare IC50 values in bioassays .
- Molecular Dynamics Simulations: Model substituent effects on target binding (e.g., hydrophobic interactions with the 3-chloro-4-methoxyphenyl group) .
- Crystallographic Comparisons: Overlay X-ray structures of analogs to identify critical binding motifs (e.g., hydrogen bonding with the thienopyrimidine dioxo group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
